molecular formula C10H11FN2O B15326085 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B15326085
M. Wt: 194.21 g/mol
InChI Key: WDUIXSSWMHOIKD-UHFFFAOYSA-N
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Description

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The aromatic ring undergoes nitration to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group results in the formation of a nitro compound, while reduction of the nitro group yields the original amine.

Scientific Research Applications

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
  • 5-Amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Uniqueness

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

6-amino-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H11FN2O/c1-13-5-4-6-7(10(13)14)2-3-8(12)9(6)11/h2-3H,4-5,12H2,1H3

InChI Key

WDUIXSSWMHOIKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2F)N

Origin of Product

United States

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